5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid
Overview
Description
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid typically involves the bromination of an indole derivative followed by esterification. One common method involves the use of bromine in acetic acid to introduce the bromine atom at the 5-position of the indole ring. The resulting 5-bromoindole is then reacted with 2-methylpropan-2-yl chloroformate in the presence of a base such as triethylamine to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The indole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.
Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used for ester hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed for these reactions.
Major Products Formed
Substitution Reactions: Substituted indole derivatives with various functional groups.
Ester Hydrolysis: 5-bromoindole-3-carboxylic acid.
Oxidation and Reduction: Oxidized or reduced forms of the indole ring.
Scientific Research Applications
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and ester group play crucial roles in its biological activity. The compound can bind to enzymes or receptors, inhibiting their function or modulating their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5-bromoindole-3-carboxylic acid: Lacks the ester group but shares the bromine substitution at the 5-position.
1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid: Lacks the bromine atom but has the ester group.
Uniqueness
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid is unique due to the presence of both the bromine atom and the ester group. This combination enhances its reactivity and potential biological activity compared to similar compounds .
Properties
IUPAC Name |
5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO4/c1-14(2,3)20-13(19)16-7-10(12(17)18)9-6-8(15)4-5-11(9)16/h4-7H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDBPXEWQHQFBTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428290 | |
Record name | 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-98-4 | |
Record name | 5-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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